What is 4-Nitrobenzaldehyde?
4-Nitrobenzaldehyde refers to a benzaldehyde containing a nitro group at the para position.
4-Nitrobenzaldehyde (or organic aromatic compound) is a nitro-substituted aldehyde.
C-nitro compound 4-Nitrobenzaldehyde can be substituted with benzaldehyde at the para position with a nitrogen group. It is a C–nitro compound and a member of the benzaldehydes.
Biological activity of 4-Nitrobenzaldehyde
A reactive compound, 4-Nitrobenzaldehyde, has been proven to have antimicrobial activities. It is used in the production of antibiotics and other pharmaceuticals.
4-Nitrobenzaldehyde is a binder to the mitochondrial potential. This results in the dissolution of aerobic respiration. The compound also can bind human serum proteins like albumin. This binding occurs through hydrogen bonding interactions with amine groups on protein surfaces.
This equilibrium constant can be determined experimentally using the solubility measurements of these compounds at different concentrations. 4-Nitrobenzaldehyde may study electron transfer reactions within electrochemistry by interacting with methyl, ethyl ketones (MEK), or pyridine (PYR). MEK
Uses of 4-Nitrobenzaldehyde
In the preparation of homoallylic alcohols, 4-Nitrobenzaldehyde has been used. It also was used to evaluate and develop a series of tripeptide catalysts.
4-Nitrobenzaldehyde
CAS No.: 555-16-8
Cat. No.: VC21219315
Molecular Formula: C7H5NO3
Molecular Weight: 151.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | What is 4-Nitrobenzaldehyde?4-Nitrobenzaldehyde refers to a benzaldehyde containing a nitro group at the para position. 4-Nitrobenzaldehyde (or organic aromatic compound) is a nitro-substituted aldehyde. C-nitro compound 4-Nitrobenzaldehyde can be substituted with benzaldehyde at the para position with a nitrogen group. It is a C–nitro compound and a member of the benzaldehydes. Biological activity of 4-NitrobenzaldehydeA reactive compound, 4-Nitrobenzaldehyde, has been proven to have antimicrobial activities. It is used in the production of antibiotics and other pharmaceuticals. 4-Nitrobenzaldehyde is a binder to the mitochondrial potential. This results in the dissolution of aerobic respiration. The compound also can bind human serum proteins like albumin. This binding occurs through hydrogen bonding interactions with amine groups on protein surfaces. This equilibrium constant can be determined experimentally using the solubility measurements of these compounds at different concentrations. 4-Nitrobenzaldehyde may study electron transfer reactions within electrochemistry by interacting with methyl, ethyl ketones (MEK), or pyridine (PYR). MEK Uses of 4-NitrobenzaldehydeIn the preparation of homoallylic alcohols, 4-Nitrobenzaldehyde has been used. It also was used to evaluate and develop a series of tripeptide catalysts. |
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CAS No. | 555-16-8 |
Molecular Formula | C7H5NO3 |
Molecular Weight | 151.12 g/mol |
IUPAC Name | 4-nitrobenzaldehyde |
Standard InChI | InChI=1S/C7H5NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H |
Standard InChI Key | BXRFQSNOROATLV-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C=O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1C=O)[N+](=O)[O-] |
Melting Point | 107.0 °C |
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